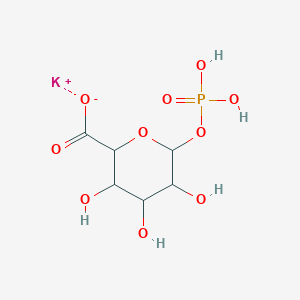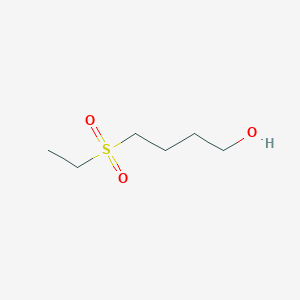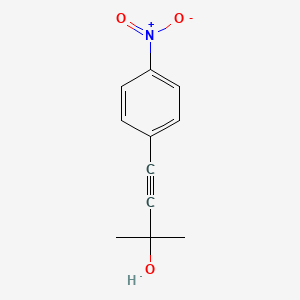![molecular formula C13H19NO B12086521 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol is a chemical compound that features a unique structure combining an indane moiety with an amino alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine and an alcohol. One common method is the reductive amination of 2,3-dihydro-1H-indene with butan-2-ol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indane moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indane moiety may facilitate binding to hydrophobic pockets, while the amino alcohol group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Indanol: Shares the indane moiety but lacks the amino alcohol group.
2,3-Dihydro-1H-indene: The parent compound without the amino and alcohol functionalities.
Indole Derivatives: Compounds with a similar aromatic structure but different functional groups.
Uniqueness
4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol is unique due to its combination of an indane moiety with an amino alcohol group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1H-inden-1-ylamino)butan-2-ol |
InChI |
InChI=1S/C13H19NO/c1-10(15)8-9-14-13-7-6-11-4-2-3-5-12(11)13/h2-5,10,13-15H,6-9H2,1H3 |
Clé InChI |
WUVLFJSKYIMIKA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC1CCC2=CC=CC=C12)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)
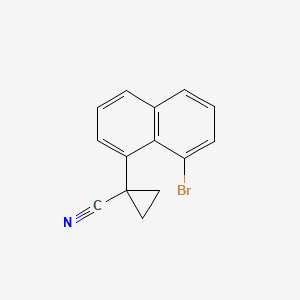


![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
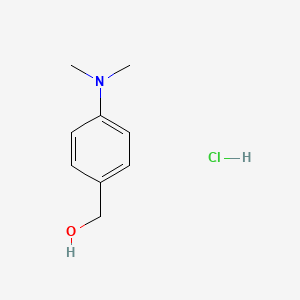
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)
![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)
